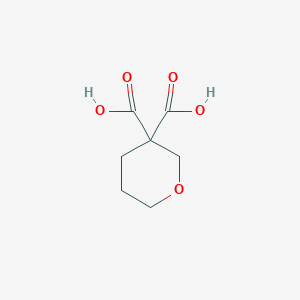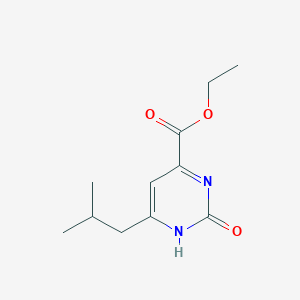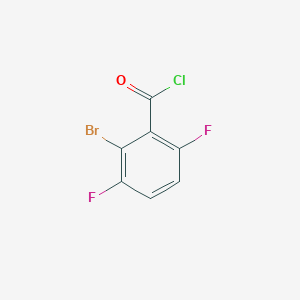
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester typically involves the esterification of 2-Chloro-4-fluoro-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. For example, the chlorination and fluorination of toluene derivatives followed by esterification can be employed. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products
Nucleophilic Substitution: Products include substituted benzoic acid derivatives.
Oxidation: The major product is 2-Chloro-4-fluoro-5-methyl-benzoic acid.
Reduction: The major product is 2-Chloro-4-fluoro-5-methyl-benzyl alcohol.
科学的研究の応用
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester finds applications in various scientific research fields:
作用機序
The mechanism of action of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoro-4-nitro-benzoic acid methyl ester: Similar structure but with a nitro group instead of a methyl group.
2-Chloro-4-fluoro-benzoic acid methyl ester: Lacks the methyl group on the benzene ring.
2-Chloro-5-methyl-benzoic acid methyl ester: Lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is unique due to the specific combination of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
分子式 |
C9H8ClFO2 |
|---|---|
分子量 |
202.61 g/mol |
IUPAC名 |
methyl 2-chloro-4-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 |
InChIキー |
VLPTZUORTACMCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)


![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)





